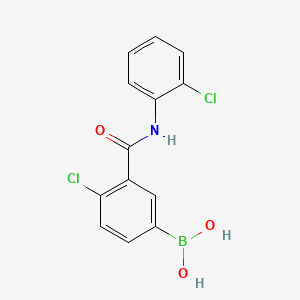

4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid

Description

4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at position 4 and a carbamoyl group at position 3, which is further linked to a 2-chlorophenyl moiety. This compound belongs to the arylboronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and polymers .

Properties

Molecular Formula |

C13H10BCl2NO3 |

|---|---|

Molecular Weight |

309.9 g/mol |

IUPAC Name |

[4-chloro-3-[(2-chlorophenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C13H10BCl2NO3/c15-10-6-5-8(14(19)20)7-9(10)13(18)17-12-4-2-1-3-11(12)16/h1-7,19-20H,(H,17,18) |

InChI Key |

NDPXQPNFRRTCMV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 4-chloro-3-nitrophenylboronic acid with 2-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The nitro group is then reduced to an amine, followed by the formation of the carbamoyl group through reaction with 2-chlorophenyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Triethylamine, potassium carbonate, or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols, or alkoxides.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid has several scientific research applications:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.

Material Science: Used in the synthesis of boron-containing polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Cross-Coupling Efficiency

4-(Phenylcarbamoyl)Phenylboronic Acid (CAS 330793-45-8) :

This analog lacks the chloro substituents present in the target compound. Studies on Suzuki-Miyaura reactions indicate that electron-withdrawing groups (e.g., -Cl) enhance oxidative addition efficiency in palladium catalysis . The absence of chloro groups in this analog likely reduces its reactivity compared to the target compound, which benefits from two electron-withdrawing chloro groups .- 4-Chloro-3-(4-Fluorobenzylcarbamoyl)Phenylboronic Acid (CAS 2096333-06-9): Replacing the 2-chlorophenylcarbamoyl group with a 4-fluorobenzylcarbamoyl moiety alters steric and electronic properties.

- However, the absence of the aromatic 2-chlorophenyl moiety reduces opportunities for π-π interactions in supramolecular applications .

Impact of Substituent Position on Physicochemical Properties

Ortho vs. Para Chloro Substituents :

Analogs such as (4-Chloro-3-fluorophenyl)boronic acid (CAS 137504-86-0) and 3-Chloro-4-fluorophenylboronic acid (CAS 144432-85-9) demonstrate that chloro substituent positions significantly influence acidity and solubility. Ortho-substituted derivatives often exhibit lower solubility due to steric crowding, whereas para-substituted analogs show improved aqueous compatibility .Carbamoyl Group Variations :

Derivatives like 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (CAS 871332-65-9) and 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS 871332-70-6) highlight how alkyl or heterocyclic substituents on the carbamoyl group modulate lipophilicity. For instance, the piperidine moiety in the latter enhances solubility in polar aprotic solvents, critical for pharmaceutical synthesis .

Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Reactions

*Estimated based on analogous structures.

Biological Activity

4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry. This compound features a boron atom attached to a phenyl group, with additional functional groups that may influence its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C13H11Cl2BNO2

- Molecular Weight : Approximately 309.9 g/mol

- Key Functional Groups : Boronic acid, carbamoyl group, and chloro substituents.

The presence of these functional groups allows for diverse chemical reactivity, particularly in forming stable boronate esters, which are valuable intermediates in organic synthesis.

The biological activity of 4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid may involve several mechanisms:

- Enzyme Interaction : The compound could interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity.

- Halogen Bonding : The chlorine substituents may enhance binding affinity through increased hydrophobic interactions and halogen bonding.

- Boron Interaction : The boron atom can form reversible covalent bonds with diols in biological systems, which may affect enzyme activity and cellular signaling pathways.

In Silico Studies

In silico molecular docking studies have been conducted to predict the interaction of similar boronic acids with various enzyme targets. These studies suggest that the presence of halogen atoms can significantly influence binding affinities and biological activities .

Comparative Analysis

A comparison of similar compounds reveals that structural modifications can lead to variations in biological activity:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid | 1449142-56-6 | Two chloro substituents | Potential proteasome inhibitor |

| 4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid | 1449131-76-3 | Different chlorination pattern | Similar applications |

| 4-Chloro-3-(methylcarbamoyl)phenylboronic acid | 871332-65-9 | Methyl group instead of chlorinated phenyl | Varied reactivity |

These comparisons indicate that the specific substitution pattern of 4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid may confer unique reactivity and potential biological effects compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.